Phosphothiophosphoric acid-adenylate ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

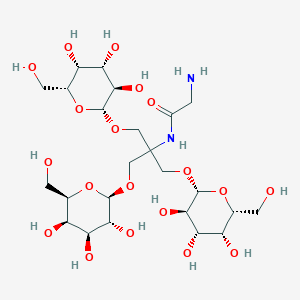

Phosphothiophosphoric acid-adenylate ester, also known as ATPS, is a molecule that plays a crucial role in many biological processes. It is a type of nucleotide that is found in all living organisms, from bacteria to humans. ATPS is involved in energy transfer within cells, as well as in the regulation of many biochemical pathways. In

科学的研究の応用

Enzyme Activation and Classification : Adenylating enzymes, which utilize phosphothiophosphoric acid-adenylate esters, are crucial for activating carboxylic acids by transforming hydroxyl groups into adenosine monophosphate. These enzymes display a wide range of diversity in their folds, active site architectures, and metal coordination, as discussed by Schmelz & Naismith (2009).

Role in Biological Systems : Phosphoric esters, including those related to phosphothiophosphoric acid-adenylate ester, play a central role in biological systems. They are key in linking respiration and fermentation processes with other cellular reactions, as noted by Hanes & Isherwood (1949).

Applications in Peptide Synthesis : Acylphosphates, closely related to phosphothiophosphoric acid-adenylate esters, react with amino groups of amino acids to form acylated amino acids. This reaction is significant in peptide synthesis, as highlighted by Chantrenne (1949).

Ionization Constants in Biochemistry : The adenosinephosphates, which include phosphothiophosphoric acid-adenylate ester derivatives, have specific ionization constants that are fundamental to their biochemical roles. These constants are crucial for understanding the equilibria of phosphorylation and dephosphorylation reactions, as explored by Alberty, Smith, & Bock (1951).

Biochemical Importance of Phosphate Esters : Phosphate esters and anhydrides, including phosphothiophosphoric acid-adenylate esters, are dominant in the living world due to their stability and ability to react under enzymatic catalysis. This is further elaborated by Westheimer (1987).

Stereoselectivity in Biological Systems : Phosphothiophosphoric acid-adenylate esters show stereoselectivity in transferring amino acids, which is significant in understanding the exclusive use of L-amino acids in protein synthesis by biological systems, as indicated by Wickramasinghe, Staves, & Lacey (1991).

Chemical Bonding in Dentistry : Phosphoric acid esters, which are related to phosphothiophosphoric acid-adenylate esters, are used in adhesive dentistry due to their ability to bond chemically with hydroxyapatite, as shown in the research by Fu et al. (2005).

Pharmacological Applications : The decarboxylative α-aminoalkylation of α-amino acid-derived redox-active esters with N-heteroarenes, which can be linked to the chemistry of phosphothiophosphoric acid-adenylate esters, has potential medicinal applications. This is discussed by Cheng, Shang, & Fu (2017).

Deprotection in Organic Synthesis : Aqueous phosphoric acid is effective for deprotecting tert-butyl carbamates, esters, and ethers, showcasing the versatility of phosphoric acid derivatives in organic synthesis, as per Li et al. (2006).

Dental Applications : Phosphoric acid esters of 2-hydroxyethyl methacrylate, which share a relation to phosphothiophosphoric acid-adenylate esters, are used in dentin adhesives due to their bonding capabilities, according to Zeuner, Moszner, Drache, & Rheinberger (2002).

特性

CAS番号 |

117750-47-7 |

|---|---|

製品名 |

Phosphothiophosphoric acid-adenylate ester |

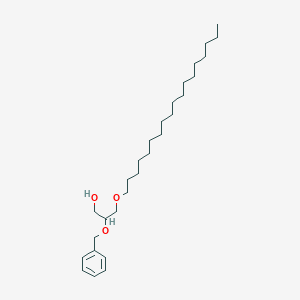

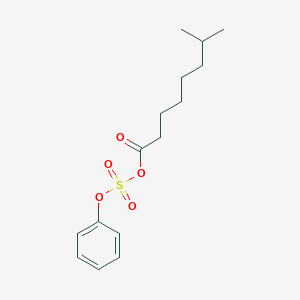

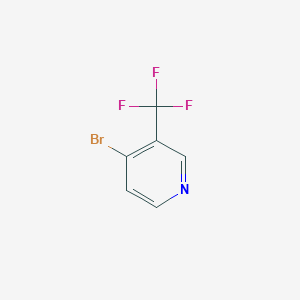

分子式 |

C10H16N5O12P3S |

分子量 |

523.25 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |

InChIキー |

NLTUCYMLOPLUHL-KQYNXXCUSA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)S)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)S)O)O)N |

その他のCAS番号 |

117750-47-7 35094-46-3 |

同義語 |

(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)

![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)